molecular formula C17H20ClN3O2S B13970418 (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13970418
M. Wt: 365.9 g/mol
InChI Key: WETXHRZSWNKUHS-NSHDSACASA-N
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Description

(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized from α,β-unsaturated aldehydes . The quinoxaline derivative is then subjected to thiolation to introduce the sulfanyl group . The pyrrolidine ring is incorporated through a series of cyclization reactions, and the final step involves esterification to obtain the tert-butyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalytic systems, solvent-free conditions, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to inhibit certain bacterial enzymes, which could explain its antimicrobial properties . Additionally, the compound may interfere with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(3-Chloro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its quinoxaline core, sulfanyl group, and pyrrolidine ring. This combination imparts specific chemical properties and potential biological activities that are not found in simpler quinoxaline derivatives .

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

tert-butyl (3S)-3-(3-chloroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H20ClN3O2S/c1-17(2,3)23-16(22)21-9-8-11(10-21)24-15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1

InChI Key

WETXHRZSWNKUHS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3N=C2Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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